Methiocarb sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCMBMZOZQAWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042139 | |
| Record name | Methiocarb sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2635-10-1 | |
| Record name | Methiocarb sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2635-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methiocarb sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methiocarb sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHIOCARB SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9303L7A4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Fate and Degradation Dynamics of Methiocarb Sulfoxide
Abiotic Transformation Processes of Methiocarb (B1676386) Sulfoxide (B87167)
The environmental persistence of methiocarb sulfoxide is largely dictated by abiotic processes that transform it into other chemical species. These processes include photodegradation, hydrolysis, and reactions with potent oxidizing agents used in water treatment.
In studies of methiocarb on soil surfaces, this compound is a main degradation product. For instance, when applied to a sandy loam soil and exposed to natural sunlight, this compound was the primary degradation product, reaching 23% of the applied radioactivity after 30 days. wikipedia.org The parent methiocarb has a photodegradation half-life of 6 to 16 days. apvma.gov.au In water, the photodegradation of methiocarb is influenced by the presence of photosensitizing agents. For example, exposure of an aqueous solution of methiocarb to direct sunlight for one hour resulted in a 1.7% degradation, which increased to 17% in the presence of spinach chloroplasts, indicating a photosensitizing effect. nih.gov
The general mechanism for the photodegradation of aromatic carbamates, such as methiocarb, involves the cleavage of the carbamate (B1207046) group from the molecule. uc.pt This process can be initiated by the singlet excited state of the molecule upon absorbing light, leading to the formation of radical cations and phenoxyl radicals. nih.gov
Table 1: Photodegradation of Methiocarb and Formation of this compound
| Parent Compound | Environmental Compartment | Conditions | Key Finding | Citation |
| Methiocarb | Sandy Loam Soil | Natural Sunlight | This compound was the main degradation product, reaching 23% of applied radioactivity after 30 days. | wikipedia.org |
| Methiocarb | Aqueous Solution | Direct Sunlight (1 hr) | 1.7% degradation of methiocarb. | nih.gov |
| Methiocarb | Aqueous Solution with Spinach Chloroplasts | Direct Sunlight (1 hr) | 17% degradation of methiocarb, indicating photosensitization. | nih.gov |
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a significant degradation pathway for methiocarb and its sulfoxide metabolite. The rate of hydrolysis is highly dependent on the pH of the surrounding medium.
The primary hydrolysis product of methiocarb is 3,5-dimethyl-4-(methylthio)phenol. wikipedia.org For this compound, hydrolysis of the carbamate linkage leads to the formation of this compound phenol (B47542). researchgate.netnih.gov In the degradation of methiocarb by monochloramine, it was observed that at a pH of 6.5, methiocarb was first oxidized to this compound, which then hydrolyzed to this compound phenol. nih.gov
Table 2: Hydrolytic Half-life of Methiocarb at 22°C
| pH | Half-life (DT₅₀) | Stability | Citation |
| 4 | > 1 year | Stable | apvma.gov.auapvma.gov.au |
| 7 | < 35 days | Moderately Stable | apvma.gov.auapvma.gov.au |
| 9 | 6 hours | Unstable | apvma.gov.auapvma.gov.au |
Advanced oxidation processes (AOPs) are water treatment methods that utilize highly reactive species, such as hydroxyl radicals, to degrade organic pollutants. These processes are of particular interest for the removal of pesticides and their transformation products from water sources.
Chlorine dioxide (ClO₂) and ozone (O₃) are powerful oxidants used in water treatment that can effectively degrade methiocarb, with this compound being a key intermediate in these reactions.
The reaction between methiocarb and chlorine dioxide follows second-order kinetics, and the rate increases with higher pH. uni.lu During this process, this compound and methiocarb sulfone are the major byproducts. uni.lu Interestingly, these two byproducts are formed simultaneously during the degradation of methiocarb by chlorine dioxide, which is different from the sequential formation often observed in the oxidation of other thioethers. uni.lu At a pH of 6.5, this compound and methiocarb sulfone accounted for 71% and 28% of the degraded methiocarb, respectively. uni.lu
Ozonation is also an effective method for the removal of methiocarb. The reaction with molecular ozone and the hydroxyl radicals produced during ozone decomposition leads to the degradation of methiocarb. The major identified transformation products are this compound, this compound phenol, and methiocarb sulfone phenol. apvma.gov.au
Table 3: Degradation of Methiocarb by Chlorine Dioxide and Ozone
| Oxidant | Key Intermediate | pH | Finding | Citation |
| Chlorine Dioxide | This compound | 6.5 | Accounted for 71% of degraded methiocarb. | uni.lu |
| Ozone | This compound | Not specified | A major identified transformation product. | apvma.gov.au |
Electrochemical oxidation is another AOP that has shown high efficiency in degrading persistent organic pollutants. Studies on the electrochemical oxidation of methiocarb using a boron-doped diamond (BDD) anode have demonstrated its effective degradation. mdpi.com The mechanism of degradation is influenced by the electrolytes present in the solution. In the presence of chloride, methiocarb is rapidly transformed through indirect oxidation by active chlorine species. mdpi.com When sulfate (B86663) is the electrolyte, the oxidation primarily occurs via hydroxyl radicals at the anode surface. mdpi.com
While these studies focus on the parent compound, the process effectively degrades methiocarb and its transformation byproducts. mdpi.com The electro-Fenton process, a type of electrochemical AOP, has also been successfully used to degrade methiocarb, achieving total removal and a significant reduction in toxicity. nih.gov The byproducts of the electrochemical oxidation of methiocarb would include further oxidized forms of this compound, eventually leading to mineralization.
Degradation of this compound by Advanced Oxidation Processes (AOPs)
Persistence and Mobility of this compound in Environmental Compartments
The persistence and mobility of this compound in the environment are critical factors in determining its potential for transport and contamination of water resources.
This compound has a reported half-life of 6 days in soil. wikipedia.org This is relatively short, suggesting it is not highly persistent in the soil environment. However, its mobility is a different matter. This compound is considered to be highly mobile in soils. wikipedia.org This high mobility is in contrast to its parent compound, methiocarb, which sorbs strongly to soil and has low mobility. wikipedia.org The high mobility of this compound increases the risk of it leaching into groundwater.
Table 4: Environmental Persistence and Mobility of this compound
| Environmental Compartment | Parameter | Value/Description | Citation |
| Soil | Half-life (DT₅₀) | 6 days | wikipedia.org |
| Soil | Mobility | Highly mobile | wikipedia.org |
Aerobic and Anaerobic Soil Metabolism of this compound
This compound is primarily formed in soil through the oxidation of its parent compound, methiocarb. apvma.gov.au This conversion is a key step in the environmental degradation pathway of methiocarb. wikipedia.org
Under aerobic soil conditions, methiocarb is metabolized to this compound. wikipedia.org The half-life of this compound itself in soil has been reported to be approximately 6 days. wikipedia.org For comparison, the parent methiocarb degrades with a half-life of about 17.6 days in aerobic sandy loam soil. regulations.gov The degradation of this compound is part of a broader process where the total carbamate residues decline over time. researchgate.net Eventually, the compound is further metabolized to carbon dioxide. wikipedia.org
In anaerobic soil conditions, the metabolic pathway can differ. While the degradation of the parent methiocarb is generally slower under anaerobic conditions (a reported half-life of 64 days), a key transformation for this compound is its potential reversion to sulfides. apvma.gov.aunih.gov This reduction reaction highlights a different metabolic fate under oxygen-depleted conditions. Studies on other pesticides have shown that anaerobic environments significantly alter degradation rates and pathways compared to aerobic ones. mdpi.com
The table below summarizes the soil metabolism data for methiocarb and its key metabolites.
| Compound | Soil Condition | Half-Life (t½) | Key Transformation |
| Methiocarb | Aerobic | 17-111 days nih.gov | Oxidation to this compound wikipedia.org |
| Methiocarb | Anaerobic | 64 days nih.gov | Slower degradation |
| This compound | Aerobic | 6 days wikipedia.org | Hydrolysis to this compound Phenol wikipedia.org |
| This compound | Anaerobic | Not specified | Potential reduction back to sulfide (B99878) apvma.gov.au |
| This compound Phenol | Aerobic | 2 days wikipedia.org | Further degradation |
| Methiocarb Sulfone Phenol | Aerobic | 20 days wikipedia.org | Further degradation |
Influence of Environmental Parameters on Degradation Rates (e.g., pH, temperature, soil texture, redox potential, moisture)
The degradation rate of this compound is significantly influenced by various environmental factors.
pH: The stability of this compound is highly dependent on pH. apvma.gov.au Like its parent compound, which is unstable in alkaline conditions, this compound is susceptible to hydrolysis. apvma.gov.aunih.gov For methiocarb, the hydrolysis half-life is over a year at a pH of 4, but decreases to less than 35 days at a neutral pH of 7, and is only 6 hours at a pH of 9. apvma.gov.aunih.gov This rapid degradation under alkaline conditions indicates that soil and water pH are critical in determining the persistence of its sulfoxide metabolite.
Temperature: While specific quantitative data for this compound are limited, the degradation rates of pesticides, in general, increase with rising temperatures. This is due to accelerated rates of both microbial metabolism and chemical reactions like hydrolysis.
Soil Texture and Moisture: Soil properties such as texture (the relative proportions of sand, silt, and clay) and moisture content affect pesticide degradation. researchgate.net Coarse-textured soils, like sands, may have different degradation dynamics compared to fine-textured clay soils, which can be linked to differences in microbial populations and water availability. ucanr.edu Soil moisture is essential for microbial activity and chemical hydrolysis, thus influencing the degradation rate of soil contaminants.
Redox Potential: The redox potential of the soil, which distinguishes between aerobic and anaerobic conditions, is a crucial factor. As noted, under anaerobic (reducing) conditions, this compound can be reduced back to a sulfide, a different fate than the typical hydrolytic degradation pathway seen in aerobic (oxidizing) environments. apvma.gov.au
The table below outlines the expected influence of these parameters on the degradation of this compound.
| Parameter | Influence on Degradation Rate | Rationale |
| pH | Increases significantly with alkalinity | Hydrolytic instability is greater at higher pH values. apvma.gov.au |
| Temperature | Increases with higher temperatures | Chemical and microbial degradation processes are faster at warmer temperatures. |
| Soil Texture | Varies | Affects water holding capacity, aeration, and microbial communities, which all impact degradation. ucanr.edu |
| Redox Potential | Pathway dependent | Aerobic conditions favor hydrolysis; anaerobic conditions may lead to reduction to sulfides. apvma.gov.au |
| Moisture | Increases with optimal moisture | Water is necessary for both microbial degradation and chemical hydrolysis. |
Adsorption, Desorption, and Leaching Characteristics in Soils
The mobility of this compound in soil is characterized by weak adsorption and a high potential for leaching.
Adsorption and Desorption: Adsorption of a chemical to soil particles is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates weak adsorption and high mobility. chemsafetypro.comchemsafetypro.com While the parent compound methiocarb has Koc values ranging from 408 to 1000, classifying it as having low to medium mobility, its metabolite this compound is described as highly mobile. apvma.gov.auusda.gov Attempts to precisely measure the Koc for this compound have been challenging due to its instability, but it is estimated to be very low. apvma.gov.au This weak adsorption suggests that this compound does not bind strongly to soil particles and is readily available in the soil solution. The desorption process is also indicated to be relatively reversible. regulations.gov
Leaching: Due to its high water solubility and very low adsorption to soil, this compound has a high potential to leach through the soil profile. apvma.gov.au Leaching is the downward movement of dissolved substances with percolating water. The high mobility of this compound means it can be transported from the upper soil layers to deeper zones and potentially reach groundwater.
The mobility characteristics are summarized in the table below.
| Compound | Soil Organic Carbon Partition Coefficient (Koc) | Mobility Classification | Leaching Potential |
| Methiocarb | 408 - 1000 usda.gov | Low to Medium | Moderate |
| This compound | <31 (estimated) apvma.gov.au | Very High chemsafetypro.com | High |
Transport and Distribution in Aquatic Systems and Potential for Groundwater Contamination
The physical and chemical properties of this compound suggest a significant potential for it to move from treated soils into aquatic environments.
Transport to Aquatic Systems: Following application of the parent pesticide, this compound can be transported from agricultural fields into surface water bodies through runoff or be carried to deeper soil layers and groundwater via leaching. apvma.gov.au Its high mobility in soil is a primary driver for this transport. apvma.gov.au
Potential for Groundwater Contamination: The parent compound, methiocarb, has been identified as a potential groundwater contaminant and has been detected in groundwater in the US, Australia, and other countries. epa.govherts.ac.uk Given that this compound is a major and highly mobile metabolite, its presence in groundwater is also a significant concern. apvma.gov.auregulations.gov The U.S. Environmental Protection Agency (EPA) includes this compound as a residue of concern in risk assessments for aquatic organisms. regulations.gov Once in groundwater or surface water, its persistence will be largely governed by the pH of the water, with more rapid hydrolysis occurring in neutral to alkaline waters. nih.gov The detection of related pesticide metabolites in groundwater highlights the importance of monitoring these transformation products. tdl.org
Ecotoxicological Profile and Risk Assessment of Methiocarb Sulfoxide
Biochemical and Cellular Mechanisms of Toxicity of Methiocarb (B1676386) Sulfoxide (B87167)
Methiocarb sulfoxide, a primary metabolite of the carbamate (B1207046) pesticide methiocarb, exerts its toxicity primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Its mechanisms of action also involve considerations of its metabolic formation and stereochemistry.
Acetylcholinesterase (AChE) Inhibition Potency and Reversibility
The principal mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE). nih.govnih.gov As a carbamate, it acts as a cholinesterase inhibitor by carbamylating the active site of the AChE enzyme. amazonaws.com This binding, while effective in disrupting nerve function, is reversible. amazonaws.com The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at the synaptic cleft, resulting in overstimulation of cholinergic receptors in both the central and peripheral nervous systems. amazonaws.com This overstimulation disrupts normal nerve impulse transmission, leading to the characteristic signs of cholinergic toxicity. nih.gov The reversibility of the carbamate-enzyme complex means that, unlike organophosphates, the duration of poisoning tends to be shorter as the enzyme can be regenerated. amazonaws.com
Table 1: Comparative Acetylcholinesterase (AChE) Inhibition of Methiocarb and this compound Enantiomers
| Compound | Bimolecular Rate Constant (Ki) (µM⁻¹·min⁻¹) |
|---|---|
| Racemic this compound | 0.216 |
| This compound (A) Enantiomer | 0.054 |
| This compound (B) Enantiomer | 0.502 |
Source: Rault et al., 1995 nih.gov
Effects on Other Enzyme Systems and Biochemical Parameters
The formation of this compound from methiocarb is mediated by specific enzyme systems. In rat liver microsomes, the sulfoxidation of methiocarb is catalyzed by both flavin-containing monooxygenases (FMO) and cytochrome P450 (P450) dependent monooxygenases. nih.gov In control rats, the relative contribution of these two enzyme systems is approximately equal. nih.gov The FMO-dependent pathway exhibits high stereoselectivity, preferentially producing the less potent (A)-enantiomer of this compound. nih.gov
While the role of these enzymes in the formation of this compound is established, there is limited direct evidence to suggest that this compound itself is a significant inhibitor or inducer of these enzyme systems. One in vitro study investigating the drug-drug interaction potential of various compounds, including methiocarb, found that the parent compound inhibited CYP1A2. nih.gov However, this study did not specifically report on the inhibitory effects of this compound on cytochrome P450 isoforms. The primary biochemical effect of this compound remains its potent inhibition of acetylcholinesterase.
Effects of this compound on Non-Target Organisms
The ecotoxicological effects of methiocarb and its metabolites, including this compound, are a significant concern for non-target wildlife, particularly birds.
Avian Ecotoxicology
Specific toxicity data for this compound in avian species is less abundant than for the parent compound. However, a key study by Schafer et al. (1983) provides a crucial data point for the acute oral toxicity of this compound to the red-winged blackbird (Agelaius phoeniceus). nm.gov This study is essential for understanding the direct hazard that this metabolite poses to birds.
Table 2: Acute Oral Toxicity of Methiocarb and its Sulfoxide Metabolite to Avian Species
| Compound | Species | LD₅₀ (mg/kg) | Reference |
|---|---|---|---|
| Methiocarb | Various | 2.47 | Thurston County Health Department, 2013 amazonaws.com |
The data indicates that this compound is also highly toxic to birds, with an LD₅₀ value in a similar range to the parent compound. This underscores the importance of considering the environmental fate and transformation of methiocarb, as its degradation product, this compound, presents a continuing and significant risk to avian wildlife. The use of methiocarb as a bird repellent is based on the illness induced by ingestion, which can lead to conditioned aversion. regulations.gov However, this also highlights the potential for lethal and sublethal effects on non-target bird species.
Sublethal Effects on Plasma and Brain Cholinesterase Activity
Exposure to methiocarb and its metabolites can lead to the depression of plasma and brain cholinesterase (ChE) activity in birds, a key biomarker of exposure to anticholinesterase pesticides. nih.gov In field trials involving the application of methiocarb to protect cherries, exposed birds exhibited largely transient and sublethal effects, which included the depression of plasma and brain esterase activities. nih.gov
Field Trial Assessments of Exposure and Ecological Impact
Field trials have been conducted to evaluate the potential hazards to wildlife from the agricultural use of methiocarb as a bird repellent. In a comprehensive study on a cherry orchard subjected to five spray applications, researchers monitored exposure and impacts on local bird and mammal populations. nih.gov
Implications for Avian Repellency and Aversion Studies
Methiocarb's effectiveness as a bird repellent is not due to an unpleasant taste but rather to a physiological effect that leads to conditioned aversion. wikipedia.orgherts.ac.uk Birds that ingest food treated with methiocarb become ill, and they subsequently learn to associate that food with the discomfort, leading them to avoid it in the future. herts.ac.uk This post-ingestional mechanism is a key aspect of its repellent action. herts.ac.uk
The toxicity of methiocarb and its more potent metabolite, this compound, is central to this process. apvma.gov.au The acute oral toxicity of this compound to birds has been quantified, with one study determining an LD50 (the dose lethal to 50% of a test population) for the red-winged blackbird (Agelaius phoeniceus) to be in the range of 1.78 to 3.16 mg/kg. nm.gov The illness induced by the cholinesterase-inhibiting effects of these compounds is the negative reinforcement that drives the learned avoidance. nih.govherts.ac.uk Therefore, the formation of this compound is an important factor in the efficacy of methiocarb as an avian repellent.
Mammalian Ecotoxicology
Acute and Subacute Effects on Mammalian Species
This compound demonstrates significant acute toxicity in mammalian species, with studies indicating it is more potent than its parent compound, methiocarb. apvma.gov.au An early pesticide fact sheet noted that in an acute oral toxicity study in rats, this compound was found to be more toxic than methiocarb, with LD50 values of 7 mg/kg for female rats and 9 mg/kg for male rats. epa.gov For comparison, the parent compound methiocarb is classified as highly toxic via the oral route, falling into Toxicity Category I. epa.govepa.gov
Like other carbamates, the primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to a cholinergic crisis characterized by symptoms such as excessive salivation, muscle tremors, and convulsions. nih.govnih.gov
| Compound | Species | Route | Toxicity Value (LD50) | Source |
|---|---|---|---|---|
| This compound | Rat (female) | Oral | 7 mg/kg | epa.gov |
| This compound | Rat (male) | Oral | 9 mg/kg | epa.gov |
| Methiocarb | Rat | Oral | 13-15 mg/kg | wikipedia.org |
Cholinesterase Depression in Mammalian Models
The primary toxicological effect of methiocarb and its sulfoxide metabolite is the depression of cholinesterase activity in plasma, red blood cells (RBCs), and the brain. apvma.gov.aunih.gov Studies in rats using the parent compound, methiocarb, provide a model for the time course of this effect. When male rats were treated orally with N-methyl carbamates, including methiocarb, the peak inhibition of brain and RBC cholinesterase activity occurred rapidly, between 0.5 and 1.0 hour after dosing. nih.gov
This research also demonstrated that the enzyme activity in all animals returned to normal levels within 24 hours, indicating a rapid recovery from the inhibitory effects. nih.gov A strong, direct correlation was found between the inhibition of brain and RBC cholinesterase activity for methiocarb, suggesting that RBC cholinesterase levels can serve as an accurate predictor of the more critical brain cholinesterase inhibition. nih.gov Given that this compound is a more potent cholinesterase inhibitor, it is expected to produce similar, if not more pronounced, depression of cholinesterase activity following the same rapid time course. apvma.gov.aunih.gov
Aquatic Ecotoxicology
This compound is classified as very toxic to aquatic life. nih.govlgcstandards.com It is a transformation product of methiocarb that can form in aquatic environments through photolysis and is considered highly mobile in soils, creating a potential for runoff into waterways. apvma.gov.au Regulatory assessments by the U.S. Environmental Protection Agency have included this compound as a residue of concern for aquatic organisms. regulations.gov
Studies have determined specific toxicity values for this compound on various aquatic species. It is particularly toxic to aquatic invertebrates. For the water flea Daphnia magna, a key indicator species, the 48-hour EC50 (the concentration effective in producing a response in 50% of the test population) is 0.056 mg/L. lgcstandards.com The toxicity to fish is lower, with a 96-hour LC50 (the concentration lethal to 50% of the test population) for the rainbow trout (Oncorhynchus mykiss) of 6.6 mg/L. lgcstandards.com An EPA review noted that toxicity data for green algae indicated that this compound was of similar or lesser toxicity than the parent compound. regulations.gov
| Compound | Species | Endpoint | Toxicity Value | Source |
|---|---|---|---|---|
| This compound | Daphnia magna (Water Flea) | 48-hour EC50 | 0.056 mg/L | lgcstandards.com |
| This compound | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 6.6 mg/L | lgcstandards.com |
Toxicity to Freshwater and Marine Aquatic Invertebrates (e.g., Daphnia magna)
This compound, a primary degradation product of the carbamate pesticide methiocarb, demonstrates significant toxicity to aquatic invertebrates. apvma.gov.aunih.gov Studies on the freshwater crustacean Daphnia magna are frequently used to assess the ecological risk of this compound.
Acute toxicity tests reveal that this compound is highly toxic to Daphnia magna. The 48-hour EC₅₀ (the concentration causing immobilization in 50% of the test population) for Daphnia magna has been reported to be 0.056 mg/L, classifying it as having high toxicity to this species. herts.ac.uk Another study reported a 48-hour LC₅₀ (lethal concentration for 50% of the population) of 19 µg/L for methiocarb, with this compound being even more toxic. apvma.gov.au
Chronic toxicity studies, which assess the effects of longer-term exposure at lower concentrations, also indicate a high level of concern. The 21-day No Observed Effect Concentration (NOEC) for the reproduction of Daphnia magna exposed to methiocarb was 0.1 µg/L. wfduk.org Given that this compound can be more toxic than its parent compound, these findings underscore the potential for adverse effects on aquatic invertebrate populations. apvma.gov.au
The toxic action of methiocarb and its sulfoxide metabolite is primarily through the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of many organisms, including crustaceans. nih.gov The accumulation of this compound in aquatic environments can therefore pose a significant risk to the health and reproductive success of freshwater and marine invertebrates.
**Table 1: Acute and Chronic Toxicity of Methiocarb and its Sulfoxide to *Daphnia magna***
| Compound | Test Duration | Endpoint | Value | Interpretation | Reference |
|---|---|---|---|---|---|
| Methiocarb | 48 hours | LC₅₀ | 19 µg/L | Very Highly Toxic | apvma.gov.au |
| This compound | 48 hours | EC₅₀ | 0.056 mg/L | High Toxicity | herts.ac.uk |
| Methiocarb | 21 days | NOEC (reproduction) | 0.1 µg/L | High Chronic Toxicity | wfduk.org |
Effects on Fish Species and Aquatic Plants
The ecotoxicological effects of methiocarb and its metabolite, this compound, extend to other components of aquatic ecosystems, including fish and aquatic plants.
Fish Species:
Methiocarb is classified as moderately to highly toxic to fish. regulations.gov For instance, the 96-hour LC₅₀ for rainbow trout (Oncorhynchus mykiss) has been reported as 0.436 ppm, and for bluegill sunfish (Lepomis macrochirus), it is 0.734 ppm. epa.gov Research on rainbow trout has shown that the toxicity of methiocarb is influenced by water quality parameters such as alkalinity and temperature, with increased temperature leading to higher mortality. nih.gov Histological examinations of fish exposed to methiocarb have revealed damage to gills, such as lamellar edema and fusion, and necrosis in the cerebellum. nih.gov
While specific toxicity data for this compound on fish is less abundant, studies on the parent compound indicate that its degradation products, including the sulfoxide and sulfone, are considered residues of concern for aquatic organisms. regulations.gov Some assessments suggest that this compound may be equally or less toxic to fish than the parent methiocarb. regulations.gov However, the potential for combined and cumulative effects necessitates a cautious approach to risk assessment.
Aquatic Plants:
Methiocarb has been shown to have detrimental effects on the yield of both vascular and non-vascular aquatic plants. regulations.gov For this compound, the acute 72-hour EC₅₀ for growth inhibition in algae is reported as 2.75 mg/L. herts.ac.uk This indicates a potential for disruption of primary production within aquatic food webs.
Table 2: Toxicity of Methiocarb and this compound to Aquatic Organisms
| Compound | Organism | Endpoint | Value | Reference |
|---|---|---|---|---|
| Methiocarb | Rainbow Trout | 96-hr LC₅₀ | 0.436 ppm | epa.gov |
| Methiocarb | Bluegill Sunfish | 96-hr LC₅₀ | 0.734 ppm | epa.gov |
| This compound | Algae | 72-hr EC₅₀ (growth) | 2.75 mg/L | herts.ac.uk |
Ecotoxicity of Degradation Products of this compound
This compound is itself a degradation product of methiocarb, but it can be further transformed in the environment into other compounds, such as methiocarb sulfone. epa.gov The ecotoxicological profile of these subsequent degradation products is a critical component of a comprehensive environmental risk assessment.
Generally, the process of oxidation from methiocarb to this compound, and then to methiocarb sulfone, can alter the toxicity of the molecule. apvma.gov.au While this compound is often found to be more toxic than the parent compound methiocarb, methiocarb sulfone is reported to be much less toxic. apvma.gov.au
In soil, the half-life of this compound is approximately 6 days, while the half-life of methiocarb sulfone phenol (B47542) is longer, at around 20 days. wikipedia.org The persistence and mobility of these degradation products in soil and water will influence their potential to cause harm to aquatic ecosystems. apvma.gov.au
Terrestrial Invertebrate Ecotoxicology (excluding bees)
The impact of methiocarb and its sulfoxide metabolite extends to the terrestrial environment, affecting a range of non-target invertebrates that play crucial roles in ecosystem health.
Impact on Non-Target Arthropods
Insecticides, including carbamates like methiocarb, can have broad, negative effects on non-target arthropod populations in agricultural soils. mdpi.comnih.gov These chemicals can lead to a significant and persistent decline in the density of microarthropods, such as Acarina (mites) and Collembola (springtails). nih.gov The toxicity of these compounds can vary depending on the soil type, with effects often being more severe in sandy soils compared to clay or organic soils. nih.gov
While specific studies focusing solely on this compound are limited, the known effects of the parent compound and the general understanding of carbamate toxicity suggest a high potential for harm to these beneficial organisms. For example, some collembolan species are highly susceptible to certain insecticides, making them potential bioindicators for soil pollution. nih.gov The use of insecticides can disrupt the natural balance of the soil food web, impacting nutrient cycling and pest control services provided by these arthropods.
Effects on Soil Biota
The health of the soil biota, including microorganisms and larger invertebrates like earthworms, is vital for maintaining soil fertility and structure. Carbamate insecticides, such as methiocarb, are known to have a wide range of negative impacts on the soil microbial environment and the activity of essential soil enzymes. mdpi.com
Studies on the effects of methiocarb on earthworms have shown that it can cause mortality, with moribund individuals appearing on the soil surface after application. researchgate.net The impact can differ between earthworm species, likely due to variations in their behavior. researchgate.net Methiocarb has been shown to cause a decrease in physiological parameters in earthworms. researchgate.net Given that this compound can be more toxic than the parent compound, its presence in the soil poses a significant threat to earthworm populations. apvma.gov.au
Implications for Pollinator Health (excluding bees)
While the impact of pesticides on bees is a major area of concern, it is also important to consider the effects on other, non-bee pollinators. Methiocarb is known to be highly toxic to Hymenoptera, the order of insects that includes bees, wasps, and ants. jbino.com Given that this compound is a cholinesterase inhibitor, similar to its parent compound, it is expected to have neurotoxic effects on a wide range of insects that play a role in pollination. nih.gov
Ecological Risk Assessment Frameworks for this compound
The ecological risk assessment for this compound, a primary metabolite of the insecticide and molluscicide methiocarb, is intrinsically linked to the assessment of its parent compound. Regulatory agencies often consider the combined toxicological effects of the parent compound and its significant metabolites.
Derivation of Risk Quotients (RQs) and Environmental Exposure Concentrations (EECs)
The derivation of risk quotients (RQs) is a fundamental component of ecological risk assessment, providing a quantitative measure of the potential risk. The RQ is a ratio calculated by dividing the Estimated Environmental Concentration (EEC) by a relevant ecotoxicological endpoint, such as the Lethal Concentration for 50% of a test population (LC50) or the No-Observed-Adverse-Effect-Concentration (NOAEC).
Environmental Exposure Concentrations (EECs)
Specific EECs for this compound are not always independently modeled in risk assessments. Instead, they are often considered as part of the total toxic residue (TTR) of methiocarb applications. regulations.gov The concentration of this compound in the environment is influenced by the application rate of methiocarb, environmental conditions, and the rate of its formation and subsequent degradation.
This compound is known to be a major degradation product of methiocarb in soil and water. apvma.gov.au Studies have shown that it can be the main product identified in soil, reaching up to 30% of the applied methiocarb after 29 days. apvma.gov.au It is also recognized as being highly mobile in soils. apvma.gov.au In aqueous environments, its formation is noted in photolysis studies. apvma.gov.au However, predicting the precise environmental concentrations remains a complex task with inherent uncertainties. For instance, a significant uncertainty in risk assessments for methiocarb and its metabolites is the application rate for uses on ornamentals, which is sometimes reported in pounds of product per 100 gallons of solution rather than in mass per area (e.g., lbs a.i./A). regulations.gov
Risk Quotients (RQs)
While specific, separate RQs for this compound are not always published, the principle of their derivation remains the same:
RQ = EEC / Toxicity Value
Where:
EEC is the Estimated Environmental Concentration of this compound.
Toxicity Value is an endpoint from a relevant ecotoxicological study (e.g., LC50, EC50, NOEC).
The risk is then characterized based on the value of the RQ. An RQ exceeding a certain level of concern (e.g., >1.0 for acute risk) indicates a potential for adverse effects.
Table 1: Factors Influencing EEC and RQ for this compound
| Factor | Influence on EEC | Influence on RQ |
|---|---|---|
| Application Rate of Methiocarb | Higher application rates of the parent compound lead to potentially higher concentrations of the sulfoxide metabolite. | Increases the numerator of the RQ, leading to a higher risk quotient. |
| Environmental Conditions (pH, sunlight, microbial activity) | Affects the rate of formation of this compound from methiocarb and its subsequent degradation. regulations.govapvma.gov.au | Can increase or decrease the EEC component of the RQ over time. |
| Soil Mobility | High mobility of this compound can lead to its transport into aquatic environments. apvma.gov.au | Increases the likelihood of exposure for aquatic organisms, thus influencing the relevance of aquatic RQs. |
| Toxicity of this compound | Does not directly influence the EEC. | A lower toxicity value (i.e., higher toxicity) will increase the RQ for a given EEC. |
Assessment of Potential Adverse Ecological Effects to Non-Target Species
This compound, as a cholinesterase inhibitor, poses a potential risk to a variety of non-target species. nih.gov Its toxicity has been evaluated for several organisms, often in comparison to its parent compound, methiocarb.
Aquatic Organisms: For aquatic life, this compound has been shown to be toxic. The U.S. EPA notes that estimated toxicity values for this compound suggest it is either equitoxic or less toxic than methiocarb to the aquatic organisms included in their analyses. regulations.gov However, it is still classified as very toxic to aquatic life. nih.gov Degradate toxicity data for green algae are available for this compound (MSO). regulations.gov
Terrestrial Organisms: Information on the toxicity of this compound to terrestrial organisms is more limited. While specific studies on birds and other terrestrial vertebrates are not always available in public assessments, published data for acute mammalian toxicity indicate that metabolites like this compound are on an acute basis, similar or less toxic than the parent compound, methiocarb. regulations.gov An acute oral LD50 for rats has been reported as 6 mg/kg. apvma.gov.au
Table 2: Ecotoxicological Endpoints for this compound
| Organism Group | Species | Endpoint | Value | Reference |
|---|---|---|---|---|
| Algae | Pseudokirchneriella subcapitata (Green algae) | IC50 | 2.71 mg/L | regulations.gov |
| Algae | Pseudokirchneriella subcapitata (Green algae) | NOAEC | 0.81 mg/L | regulations.gov |
| Mammals | Rat | Acute Oral LD50 | 6 mg/kg | apvma.gov.au |
IC50: The concentration that causes a 50% inhibition of a biological function. NOAEC: No-Observed-Adverse-Effect-Concentration. LD50: The dose that is lethal to 50% of the test population.
Identification of Data Gaps and Uncertainties in Current Risk Assessments
Key Data Gaps:
Chronic Toxicity Data: A significant data gap identified by regulatory bodies is the lack of chronic toxicity data for this compound for various non-target species. researchgate.net While acute toxicity data is available for some aquatic organisms, long-term studies are needed to fully understand the potential for adverse effects from prolonged exposure. researchgate.net
Terrestrial Ecotoxicity: There is a general lack of submitted ecotoxicity data for this compound concerning terrestrial organisms, including birds and invertebrates. regulations.gov Risk assessments often rely on the assumption that the toxicity is similar to or less than the parent compound, which introduces uncertainty. regulations.gov
Sediment Toxicity: The potential toxicity of this compound to sediment-dwelling organisms is not well-characterized. Given its mobility and potential to enter aquatic systems, this represents a notable data gap.
Key Uncertainties:
Exposure Modeling: As previously mentioned, uncertainties in the application rates of the parent compound, methiocarb, directly translate to uncertainties in the EECs for this compound. regulations.gov The variability in environmental conditions that affect its formation and degradation also contributes to exposure uncertainty.
Total Toxic Residue (TTR) Approach: While the TTR approach is a pragmatic way to assess the combined risk, it may not fully account for potential synergistic or antagonistic effects between the parent compound and its metabolites. It also relies on assumptions about the relative toxicity of the different components of the residue.
Metabolite-Specific Risk: The focus on the parent compound in many risk assessments can sometimes lead to an underestimation of the risk posed by a more persistent or mobile metabolite like this compound. Its high mobility in soil, for instance, suggests a different exposure profile than the less mobile parent compound. apvma.gov.au The European Food Safety Authority (EFSA) has noted that groundwater exposure by methiocarb and its metabolites, including this compound, requires assessment. researchgate.net
Table 3: Summary of Data Gaps and Uncertainties
| Category | Specific Issue | Impact on Risk Assessment |
|---|---|---|
| Data Gaps | Lack of chronic toxicity data for aquatic and terrestrial organisms. researchgate.net | Limits the ability to assess risks from long-term exposure. |
| Data Gaps | Limited terrestrial ecotoxicity data. regulations.gov | Requires assumptions about toxicity relative to the parent compound. |
| Uncertainties | Uncertainty in application rates of methiocarb. regulations.gov | Reduces the accuracy of Environmental Exposure Concentrations (EECs). |
| Uncertainties | Reliance on the Total Toxic Residue (TTR) approach. regulations.gov | May not capture complex interactions between the parent and metabolite. |
| Uncertainties | High mobility in soil leading to potential groundwater contamination. apvma.gov.auresearchgate.net | Highlights a specific exposure pathway that may not be fully characterized by parent compound data alone. |
Advanced Analytical Methodologies for the Quantification and Characterization of Methiocarb Sulfoxide
Sample Preparation and Extraction Techniques for Diverse Matrices
Effective sample preparation is a critical first step to ensure the accurate quantification of methiocarb (B1676386) sulfoxide (B87167), aiming to isolate the analyte from complex sample matrices that can interfere with analysis. The choice of extraction technique is highly dependent on the nature of the sample matrix.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely accepted and popular sample preparation technique for the analysis of pesticide residues, including methiocarb sulfoxide, in a variety of food products. datapdf.comyoutube.com This approach is favored for its simplicity, high throughput, and minimal solvent usage. datapdf.com
The general QuEChERS procedure involves an initial extraction with acetonitrile (B52724), followed by a partitioning step induced by the addition of salts such as magnesium sulfate (B86663) and sodium chloride. lcms.czresearchgate.net This separates the acetonitrile layer, containing the pesticides, from the aqueous and solid components of the sample. youtube.com For further cleanup, a dispersive solid-phase extraction (d-SPE) step is often employed, where an aliquot of the acetonitrile extract is mixed with a sorbent material, like primary-secondary amine (PSA), to remove interfering co-extractives. lcms.cz
The effectiveness of the QuEChERS method for this compound has been demonstrated in various food matrices:
Bananas: A study utilizing QuEChERS extraction followed by liquid chromatography with a photodiode array detector (LC-PAD) reported an average recovery of 92.0% for this compound in spiked banana samples. acs.orgnih.gov In this application, the highest residue levels in treated bananas were generally found for methiocarb and this compound. acs.orgnih.govresearchgate.net
Livestock Products: A rapid sample preparation method based on QuEChERS principles has been developed for the simultaneous determination of methiocarb and its metabolites, including the sulfoxide, in chicken, pork, beef, table eggs, and milk, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
Apples and Potatoes: A QuEChERS-based method has been successfully validated for the determination of 93 pesticide residues, including carbamates, in apples and potatoes. researchgate.net The method demonstrated good recoveries (70-120%) and repeatability. researchgate.net
| Matrix | Extraction Method | Key Findings | Reference |
| Bananas | QuEChERS | Average recovery of 92.0% for this compound. | acs.orgnih.gov |
| Livestock Products | QuEChERS | A rapid and effective method for simultaneous analysis of methiocarb and its metabolites. | researchgate.net |
| Apples and Potatoes | QuEChERS | Recoveries ranged from 70% to 120% with good repeatability. | researchgate.net |
The extraction of this compound from environmental samples like soil and water requires methods tailored to these specific matrices.
For soil samples , a common approach involves extraction with a mixture of acetone (B3395972) and deionized water. epa.gov This is followed by a liquid-liquid partition and a solid-phase extraction (SPE) clean-up step to remove interfering substances before analysis by LC-MS/MS. epa.gov One validated method specifies weighing 25g of soil, adding 40 mL of acetone and 10 mL of deionized water, and shaking for 30 minutes. epa.gov The subsequent cleanup involves a Florisil SPE cartridge. epa.gov In some studies, degradation of methiocarb to this compound was observed in soil, with the sulfoxide being a major degradation product. apvma.gov.au
For water samples , a validated method for the determination of methiocarb and its sulfoxide and sulfone metabolites involves liquid-liquid partition and solvent exchange. epa.gov The target compounds are extracted from the water, and the final concentrated extract is reconstituted in methanol (B129727) for LC-MS/MS analysis. epa.gov This method has been validated with spiked water samples at concentrations of 0.1 ppb and 1 ppb. epa.gov
| Matrix | Extraction Method | Key Steps | Reference |
| Soil | Acetone/Water Extraction with SPE Cleanup | Extraction with acetone/water, liquid-liquid partition, Florisil SPE cleanup. | epa.gov |
| Water | Liquid-Liquid Partition and Solvent Exchange | Extraction from water, liquid partition, solvent exchange, reconstitution in methanol. | epa.gov |
Chromatographic and Spectrometric Quantification Methods
Following extraction and cleanup, various analytical techniques are used for the separation and quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of pesticide residues due to its high sensitivity and selectivity. researchgate.net This method allows for the accurate quantification of this compound even at low concentrations in complex matrices such as food, water, and soil. researchgate.netepa.govepa.gov
In LC-MS/MS analysis, the compound is first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI). nih.gov The precursor ion corresponding to this compound ([M+H]⁺ at m/z 242.0845) is selected and fragmented, and specific product ions are monitored for quantification and confirmation. epa.govnih.gov A common quantitation MS/MS ion transition for this compound is from m/z 242 to m/z 185, with a confirmation transition from m/z 242 to m/z 170. epa.govfstjournal.com.br The use of multiple reaction monitoring (MRM) enhances the selectivity of the analysis, minimizing the impact of matrix interferences. researchgate.net LC-MS/MS methods have been developed for the analysis of this compound in a wide range of matrices, including wine, bivalve mollusks, and various food products. fstjournal.com.brthermofisher.comthermofisher.com
| Parameter | Value/Description | Reference |
| Precursor Ion (m/z) | 242.0845 ([M+H]⁺) | nih.gov |
| Quantitation Ion Transition (m/z) | 242 → 185 | epa.govfstjournal.com.br |
| Confirmation Ion Transition (m/z) | 242 → 170 | epa.gov |
Liquid chromatography with a photodiode array (LC-PAD) or diode array detection (HPLC-DAD) is another technique used for the determination of this compound. acs.orgaustinpublishinggroup.com While generally less sensitive and selective than LC-MS/MS, LC-PAD offers the advantage of providing spectral information across a range of wavelengths, which can aid in compound identification. mdpi.com
A method has been developed and validated for the simultaneous determination of methiocarb, this compound, and methiocarb sulfone in bananas using QuEChERS extraction followed by LC-PAD. datapdf.comacs.orgnih.gov This method demonstrated good linearity in the range of 0.5–10 mg L⁻¹ for all three compounds. acs.orgnih.gov The average recovery for this compound was 92.0%. acs.orgnih.gov HPLC-DAD has also been used for the multi-residue determination of seven methyl-carbamate pesticides, including methiocarb, in suspected animal poisoning cases. austinpublishinggroup.com
Gas-liquid chromatography (GLC) has also been applied for the residue analysis of methiocarb and its metabolites. However, the thermal instability of carbamate (B1207046) pesticides like methiocarb presents a challenge for GC-based methods, as they can degrade during analysis. researchgate.net
One study describes a GLC method for determining methiocarb and its sulfoxide and sulfone metabolites in soil and rice. researchgate.net To overcome the issue of thermal degradation, the method involves the chemical hydrolysis of methiocarb to 3,5-dimethyl-4-methylthiophenol (DMMP) after column chromatography, which is then analyzed by GC with a flame photometric detector (FPD). researchgate.net In this particular study, this compound was found in some straw samples. researchgate.net Another approach for analyzing methiocarb residues involves the oxidation of methiocarb and this compound to methiocarb sulfone, followed by hydrolysis and derivatization before GC analysis. researchgate.net
Method Validation and Quality Assurance in this compound Analysis
Method validation is a critical process in analytical chemistry that confirms a testing procedure is suitable for its intended purpose. In the context of this compound analysis, robust validation and ongoing quality assurance are paramount for generating reliable and defensible data for regulatory and research applications. This involves assessing several key performance characteristics, including recovery, precision, and the limits of detection and quantification.
Determination of Recovery Rates and Relative Standard Deviations (RSDs)
Recovery studies are performed to determine the accuracy of an analytical method by measuring the percentage of a known amount of analyte (in this case, this compound) that can be successfully extracted and quantified from a specific sample matrix. The Relative Standard Deviation (RSD) is a measure of the precision or repeatability of the method.
In a study developing an analytical method for methiocarb and its metabolites in bananas using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, the average recovery for this compound was 92.0% with a corresponding RSD of 1.8%. nih.govresearchgate.net This indicates high accuracy and excellent precision for the analysis in that specific fruit matrix.
For more complex matrices of animal origin, a simultaneous quantification method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was validated for this compound in chicken, pork, beef, eggs, and milk. nih.govresearchgate.net Across these varied products and at three different fortification levels, the method demonstrated recovery rates ranging from 76.4% to 118.0%. nih.govresearchgate.net The associated relative standard deviation was consistently low, at ≤10.0%, demonstrating the method's reliability across different animal-derived foods. researchgate.netnih.govresearchgate.net General methods for analyzing carbamate residues in fruits and vegetables have also reported mean recoveries between 64% and 106% with RSDs in the range of 5-15%. nih.gov
Table 1: Recovery and RSD for this compound in Various Food Matrices
| Sample Matrix | Analytical Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |
|---|---|---|---|---|
| Banana | QuEChERS & LC-PAD | 92.0% | 1.8% | nih.govresearchgate.net |
| Chicken, Pork, Beef, Egg, Milk | d-SPE & LC-MS/MS | 76.4% - 118.0% | ≤10.0% | researchgate.netnih.govresearchgate.net |
Establishment of Limits of Quantification (LOQ) and Limits of Detection (LOD)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov These values are fundamental for determining the sensitivity of an analytical method.
For the comprehensive analysis of this compound in diverse food products of animal origin (chicken, pork, beef, eggs, and milk), a highly sensitive LC-MS/MS method was established. nih.govresearchgate.net This method achieved a uniform Limit of Detection (LOD) of 0.0016 mg/kg and a Limit of Quantification (LOQ) of 0.005 mg/kg for this compound across all tested matrices. nih.govresearchgate.net In broader analyses of carbamates in fruits and vegetables, typical LODs are found to be in the range of 0.001–0.01 mg/kg, which is significantly lower than maximum residue levels set by regulatory bodies. nih.gov
Table 2: LOD and LOQ for this compound Analysis
| Sample Matrix | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Source |
|---|---|---|---|---|
| Chicken, Pork, Beef, Egg, Milk | LC-MS/MS | 0.0016 | 0.005 | nih.govresearchgate.net |
| Fruits and Vegetables (Typical) | LC-MS | 0.001 - 0.01 | - | nih.gov |
Interlaboratory Comparison and Validation Studies
One of the core duties of entities like the European Union Reference Laboratories is to organize such ILCs to ensure high-quality, uniform testing among appointed National Reference Laboratories. europa.eu While specific ILC reports focusing solely on this compound are not broadly published, the validation of any standard method used in its analysis would typically involve such studies. The goal is to verify the method's accuracy and the laboratory's proficiency, often using statistical measures like z-scores to compare results against a reference value. matec-conferences.org Successful participation in these studies demonstrates a laboratory's competence and the robustness of the analytical method employed for routine monitoring of pesticide residues like this compound. europa.eu
Application of Analytical Methods in Research and Monitoring Programs
The validated analytical methodologies for this compound are applied in various research and monitoring programs to ensure food safety and understand the environmental fate of its parent compound, methiocarb.
Residue Analysis in Agricultural Commodities (e.g., fruits, vegetables)
Analytical methods are regularly used to monitor for residues of methiocarb and its metabolites in agricultural products. The Codex Alimentarius defines the relevant residue for regulatory purposes in plant commodities as the sum of methiocarb, this compound, and methiocarb sulfone. fao.org
Bananas : A study utilizing a QuEChERS extraction method followed by liquid chromatography was developed for the determination of methiocarb and its degradation products in bananas. nih.gov When applied to treated banana samples, the analysis found that the highest residue levels were generally for this compound and the parent methiocarb compound. nih.govresearchgate.net
Cherries : In a study investigating residues on cherries to protect the fruit from birds, samples were analyzed after being sprayed once or twice. inchem.org On cherries that were sprayed twice, the maximum concentration of this compound detected was 1.25 mg/kg, demonstrating the uptake and transformation of the parent compound in the fruit. inchem.org
Beans : Research on beans following the application of methiocarb showed that it was rapidly converted to this compound and methiocarb sulfone. inchem.org
Quantification in Food Products of Animal Origin (e.g., meat, milk, eggs)
Due to the potential for livestock to be exposed to pesticides through their feed, it is necessary to have reliable methods for detecting residues in animal products.
A robust analytical method was specifically developed and validated for the simultaneous determination of methiocarb, this compound, and methiocarb sulfone in five different food products of animal origin: chicken, pork, beef, table eggs, and milk. nih.gov The method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is designed for rapid sample preparation due to the fast degradation of these compounds. nih.govresearchgate.net The developed method was successfully applied to market samples as part of a monitoring program, and in the tested samples, no residues of this compound or the other related compounds were observed. researchgate.netnih.govresearchgate.net This application demonstrates the method's fitness for purpose in routine analysis to enforce regulatory limits and ensure consumer safety.
Environmental Monitoring of this compound in Water and Soil
The environmental monitoring of this compound, a primary transformation product of the pesticide methiocarb, is critical for assessing its environmental fate and potential impact on ecosystems. wikipedia.orgepa.govnih.gov As methiocarb degrades in the environment, it forms metabolites such as this compound, which can exhibit its own mobility and persistence characteristics. epa.govapvma.gov.au Monitoring efforts in water and soil are essential to understand the distribution and concentration of this compound in the environment.
Monitoring in Water
Advanced analytical methodologies are employed to detect and quantify this compound in various water sources, including groundwater and surface water. apvma.gov.auepa.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose due to its high selectivity and sensitivity. epa.govresearchgate.net
A validated method for the quantification of methiocarb, this compound, and methiocarb sulfone in water involves extraction of the target compounds, followed by liquid partition and solvent exchange. The final extract is then analyzed by LC-MS/MS. epa.gov In such analyses, specific mass-to-charge ratio (m/z) transitions are monitored for accurate quantification and confirmation. For this compound, the quantitation is often based on the MS/MS ion transition from m/z 242 to m/z 185, with a confirmation transition from m/z 242 to m/z 170. epa.gov
Studies have shown that while methiocarb itself may sorb strongly to soil, its metabolite, this compound, can be more mobile and has been detected in groundwater. apvma.gov.au For instance, monitoring in the Almeria region of Spain, an area with extensive agricultural activity, revealed the presence of methiocarb as a common contaminant in groundwater, with concentrations reaching up to approximately 0.4 µg/L. apvma.gov.au The degradation of methiocarb in water is influenced by factors like sunlight, with half-lives varying significantly under different conditions. tandfonline.com Under natural sunlight, the half-life of methiocarb can be several days, with chemical hydrolysis being a major degradation pathway leading to the formation of this compound. tandfonline.com
The table below summarizes the typical analytical parameters for the quantification of this compound in water using LC-MS/MS. epa.gov
| Parameter | Value | Unit |
| Limit of Quantitation (LOQ) | 0.1 | ppb |
| Limit of Detection (LOD) | 0.02 | ppb |
| Calibration Range | 2 - 100 | ng/mL |
| Correlation Coefficient (r) | >0.9995 | |
| Quantitation MS/MS Transition | m/z 242 → 185 | |
| Confirmation MS/MS Transition | m/z 242 → 170 |
Monitoring in Soil
The persistence and degradation of methiocarb in soil lead to the formation of this compound. wikipedia.org The half-life of this compound in soil has been reported to be around 6 days, while the parent compound, methiocarb, has a shorter half-life of approximately 1.5 days under certain conditions. wikipedia.org The major degradates identified in soil include this compound, this compound phenol (B47542), methiocarb phenol, and methiocarb sulfone. epa.gov
The analytical approach for monitoring this compound in soil also heavily relies on LC-MS/MS. epa.gov A common procedure involves extracting the compounds from a soil sample using a solvent mixture, such as acetone and water, followed by cleanup steps using techniques like solid-phase extraction (SPE). epa.govfao.org The final extract is then concentrated and analyzed. epa.gov
For the determination of this compound in soil, the quantitation MS/MS ion transition is typically from m/z 242.5 to m/z 185, and the confirmation transition is from m/z 242.5 to m/z 170. epa.gov Validation studies for these analytical methods are conducted on specific soil types, such as sandy loam, to ensure accuracy and reproducibility. epa.gov
The table below outlines the key analytical parameters for the quantification of this compound in soil. epa.gov
| Parameter | Value | Unit |
| Limit of Quantitation (LOQ) | 1 | ppb |
| Limit of Detection (LOD) | 0.2 | ppb |
| Calibration Range | 2 - 100 | ng/mL |
| Quantitation MS/MS Transition | m/z 242.5 → 185 | |
| Confirmation MS/MS Transition | m/z 242.5 → 170 |
Q & A
Q. What are the primary enzymes involved in methiocarb sulfoxide metabolism, and how can their contributions be quantified experimentally?
this compound undergoes metabolism via human liver microsomes (HLM), recombinant CYP enzymes (rhCYP), and mitochondrial/cytosolic fractions. Key enzymes include CYP1A2 (21.99% contribution), CYP2C9 (38.22%), and CYP3A4 (14.01%), as determined by in vitro assays using HLM and rhCYP systems. Experimental quantification involves incubating this compound with enzyme fractions, measuring metabolite formation via HPLC-MS/MS, and calculating contributions using relative activity factors (Table 4, ).
Q. What analytical methods are recommended for detecting this compound residues in plant and environmental samples?
- HPLC-MS/MS : Validated for plant matrices (e.g., grapes, melons) with a limit of quantification (LOQ) of 0.01 mg/kg. Extraction uses acetonitrile/water or lipid-removal protocols (n-hexane partitioning), followed by C18 column separation and detection via product ions at 185 amu .
- GC-PFPD : Applied in greenhouse crops (e.g., cucumbers, peppers) with dichloromethane extraction and validation parameters including recovery rates (71.9–89.3%) and precision (RSD ≤8.2%) .
Q. How does this compound distribute systemically in plants despite being classified as a non-systemic pesticide?
this compound is detected in corn seedlings' guttations and leaves due to metabolic conversion from the parent compound (methiocarb) during seed coating. Analytical methods (e.g., UPLC-MS/MS) confirm its translocation, highlighting the need to study degradation products in environmental risk assessments .
Advanced Research Questions
Q. How can contradictory metabolic data between in vitro models (e.g., HLM vs. rhCYP) be resolved?
Discrepancies arise from differences in enzyme activity ratios and co-factor availability. For example, HLM shows 36.86% metabolism, while rhCYP1A2 contributes 21.99%. To reconcile
- Use relative activity factor adjustments to normalize rhCYP activity to HLM levels.
- Validate findings with human hepatocyte models to mimic in vivo conditions .
- Compare results across multiple systems (e.g., HLM, HLC, HLMit) to identify compartment-specific metabolism (Table 3a, ).
Q. What experimental design considerations are critical for assessing this compound’s environmental persistence in crops?
- Sampling Strategy : Collect plant tissues (leaves, stems, guttations) at multiple growth stages.
- Analytical Validation : Include recovery tests (e.g., 74.5–86.5% for this compound in urine) and matrix-matched calibration to address interference .
- Statistical Analysis : Apply ANOVA to evaluate factors like application dose, crop type, and greenhouse design on residue diminution rates (e.g., half-life studies in tomatoes and beans) .
Q. Why do CYP-mediated inhibition studies of this compound require metabolite inclusion, and how should they be structured?
Sulfoxide metabolites (e.g., from albendazole, methiocarb) can inhibit CYP enzymes independently of parent compounds. Experimental protocols should:
- Co-incubate metabolites (e.g., this compound) with CYP isoforms (1A2, 2C9, 3A4) and probe substrates (e.g., phenacetin for CYP1A2).
- Measure IC50 values using LC-MS/MS for metabolites like 6β-hydroxytestosterone (CYP3A4 marker) .
Methodological Guidelines
Q. How to validate a new HPLC-MS/MS method for this compound in compliance with regulatory standards?
- Parameters to Assess :
| Parameter | Target Value | Evidence Source |
|---|---|---|
| Linearity (R²) | ≥0.999 | |
| Recovery Rate | 70–120% | |
| LOQ | ≤0.01 mg/kg (plant matrices) |
- Include stability tests (e.g., cysteine addition for starch-rich samples) and cross-validate with inter-laboratory studies .
Q. What are the limitations of current in vitro models for predicting this compound’s in vivo toxicity?
- Compartmentalization : Mitochondrial metabolism (HLMit) accounts for only 5.51% activity, underestimating tissue-specific effects .
- Species Differences : Plant vs. mammalian metabolic pathways may yield divergent metabolites (e.g., sulfone vs. sulfoxide dominance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
